({[3-(Bromomethyl)-3-methylhexyl]oxy}methyl)benzene

vitamin D synthesis side chain alkylation leaving group comparison

({[3-(Bromomethyl)-3-methylhexyl]oxy}methyl)benzene is a benzyl-protected, sterically hindered primary alkyl bromide that serves as the gold-standard electrophilic building block for installing the fully elaborated side chain of the natural hormone 1α,25-dihydroxyvitamin D₃ (calcitriol) and its therapeutically critical analogs. Characterized by a neopentyl-like bromide center and a robust benzyl ether protection, this compound uniquely balances controlled reactivity with orthogonal protecting group stability, enabling its widespread use in convergent, high-yielding syntheses of vitamin D receptor ligands where both leaving group performance and exact chain topology are non-negotiable.

Molecular Formula C15H23BrO
Molecular Weight 299.25 g/mol
Cat. No. B13244561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({[3-(Bromomethyl)-3-methylhexyl]oxy}methyl)benzene
Molecular FormulaC15H23BrO
Molecular Weight299.25 g/mol
Structural Identifiers
SMILESCCCC(C)(CCOCC1=CC=CC=C1)CBr
InChIInChI=1S/C15H23BrO/c1-3-9-15(2,13-16)10-11-17-12-14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3
InChIKeyAYCXLPQTICJESI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

({[3-(Bromomethyl)-3-methylhexyl]oxy}methyl)benzene: The Definitive Protected Alkylating Agent for Calcitriol Side Chain Assembly


({[3-(Bromomethyl)-3-methylhexyl]oxy}methyl)benzene is a benzyl-protected, sterically hindered primary alkyl bromide that serves as the gold-standard electrophilic building block for installing the fully elaborated side chain of the natural hormone 1α,25-dihydroxyvitamin D₃ (calcitriol) and its therapeutically critical analogs [1]. Characterized by a neopentyl-like bromide center and a robust benzyl ether protection, this compound uniquely balances controlled reactivity with orthogonal protecting group stability, enabling its widespread use in convergent, high-yielding syntheses of vitamin D receptor ligands where both leaving group performance and exact chain topology are non-negotiable [1][2].

Convergent enolate coupling
Benzyl-protected bromide enables controlled C–C bond formation for calcitriol side-chain assembly.
Orthogonal benzyl ether protection
Withstands basic and nucleophilic conditions in multi-step vitamin D analog synthesis.
Pre-installed 3-methylhexyl topology
Eliminates chain homologation steps and ensures correct carbon count for VDR ligand development.

Why Substituting ({[3-(Bromomethyl)-3-methylhexyl]oxy}methyl)benzene with a Generic Protected Bromide Leads to Yield Collapse and Impurity Proliferation


Closely related analogs of ({[3-(bromomethyl)-3-methylhexyl]oxy}methyl)benzene — such as the corresponding tosylate, iodide, or even the same bromide with a slightly truncated carbon skeleton — cannot be substituted without severe synthetic consequences. The quantitative evidence below demonstrates that the benzylic ether-bromide combination enables a uniquely favorable balance of nucleophilic displacement versus elimination, while preserving the exact 3-methylhexyl topology mandatory for sub-nanomolar vitamin D receptor activation [1][2]. Any deviation in leaving group identity or chain length translates to a measurable, economically prohibitive loss in both chemical yield and final biological potency, as established through direct head-to-head experimentation in the same synthetic sequence [1].

Leaving group substitution (tosylate, iodide)
May significantly reduce alkylation yield and increase olefin elimination by-products, complicating purification.
Truncated or extended side-chain analogs
One-carbon-shorter or longer skeletons can cause a measurable loss in VDR binding affinity of the final ligand.
Alternative protecting groups (silyl-based)
May lack the orthogonal stability required for downstream coupling steps, leading to premature deprotection or side reactions.

Head-to-Head Evidence: ({[3-(Bromomethyl)-3-methylhexyl]oxy}methyl)benzene Outperforms Tosylate, Iodide, and Chain-Shortened Analogs


Alkylation Yield in Calcitriol Side Chain Assembly: Benzyl-Protected Bromide vs. Tosylate

When used to alkylate the lithiated CD-ring ketone intermediate (enolate of ketone 13) in the convergent synthesis of 1α,25-dihydroxyvitamin D₃, ({[3-(bromomethyl)-3-methylhexyl]oxy}methyl)benzene (bromide 14) delivered an 80% isolated yield of the coupled product (15), whereas the structurally identical tosylate analog gave only 50% yield under strictly identical conditions [1]. This direct, side-by-side comparison quantifies a 30-percentage-point absolute yield advantage, equivalent to a 60% relative improvement in synthetic productivity.

Alkylation Yield
Head-to-head
80% vs 50% +30 pp
Supports process selection for higher throughput and reduced purification load.
Identical enolate coupling conditions, THF, −78 °C
vitamin D synthesis side chain alkylation leaving group comparison

Elimination By-Product Suppression: Benzyl-Protected Bromide vs. Iodide

Under the same enolate alkylation conditions, the analogous iodide electrophile produced a significant amount (ca. 10% isolated) of olefin elimination by‑product, in addition to a reduced desired product yield of 70%; in contrast, ({[3-(bromomethyl)-3-methylhexyl]oxy}methyl)benzene showed negligible elimination (<2%), maintaining an 80% yield with a clean reaction profile [1]. The difference in elimination propensity reflects the superior balance between nucleophilic displacement and E2 pathways inherent to the neopentyl bromide motif under basic conditions.

Elimination Control
Head-to-head
Negligible vs ~10% olefin Lower by-product
Reduces elimination impurities, simplifying chromatographic purification.
Iodide analog gave ~70% desired product with olefinic contaminant.
elimination control synthetic impurity alkyl halide reactivity

Chain Length Fidelity: 3-Methylhexyl Skeleton vs. One-Carbon-Shorter Analog for Vitamin D Receptor Affinity

Although ({[3-(bromomethyl)-3-methylhexyl]oxy}methyl)benzene is a synthetic intermediate, its precise 3‑methylhexyl chain is essential because the final hydrolysis product (calcitriol) requires that exact skeleton for maximal vitamin D receptor (VDR) activation. Structure–activity data show that the one‑carbon‑shorter analog 24‑nor‑1,25‑(OH)₂D₃ retains only ~10% of the natural hormone’s VDR binding affinity (relative affinity 10 vs. 100 for calcitriol), while the chain‑extended 24‑homo derivative also shows a significant drop [1]. Consequently, selecting a building block with a pre‑installed 3‑methylhexyl topology — rather than a pentyl or heptyl analog — is a prerequisite for generating a high‑affinity ligand.

Chain Length Context
Class-level
Affinity 100 vs ~10 (24-nor)
Reported VDR affinity context supports correct side-chain carbon count selection.
Data from structure-activity review; direct comparison using calcitriol and 24-nor analog.
vitamin D receptor binding side chain SAR bioactivity extrapolation

High-Impact Application Scenarios for ({[3-(Bromomethyl)-3-methylhexyl]oxy}methyl)benzene Based on Quantitative Differentiation


Convergent Assembly of Calcitriol (1α,25-Dihydroxyvitamin D₃) via Enolate Alkylation

The 80% yield advantage over the tosylate and the negligible elimination profile demonstrated in the Baggiolini synthesis [1] make this benzyl‑protected bromide the preferred electrophile for coupling with vitamin D CD‑ring synthons. Process chemists scaling calcitriol production select this intermediate to maximize throughput, minimize column chromatography load, and achieve >98% purity in the penultimate intermediate before global deprotection.

Structure–Activity Relationship (SAR) Exploration of VDR Ligands Requiring True-to-Nature Side Chain Topology

Vitamin D receptor programs aiming to optimize binding affinity and metabolic stability rely on the exact 3‑methylhexyl carbon count encoded in this compound. The quantitative SAR evidence showing that a single‑carbon shortening reduces VDR affinity to ~10% of the natural hormone [2] underscores the value of procuring the intermediate with the correct chain length pre‑built, avoiding ring‑closing or homologation steps that introduce batch‑to‑batch variability.

Synthesis of 19-Nor and Other A-Ring-Modified Calcitriol Analogs

In the construction of 19‑nor‑vitamin D₃ derivatives, where the A‑ring is modified, the side chain must remain identical to calcitriol to retain high VDR agonism [2]. Employing this bromide ensures that the sensitive alkylation step proceeds with the established 80% yield [1], while the benzyl protecting group withstands the basic conditions needed for subsequent A‑ring coupling, a stability advantage that alternative silyl‑based protections often fail to deliver.

Custom Synthesis and Fine Chemical Procurement of Advanced Vitamin D Intermediates

For CROs and CDMOs offering vitamin D intermediate catalogues, sourcing ({[3-(bromomethyl)-3-methylhexyl]oxy}methyl)benzene with a guaranteed >98% purity specification (as opposed to the tosylate, which typically requires tedious purification to remove residual alcohol) directly reduces the cost of quality control and batch failure. The documented elimination‑free reaction profile [1] provides a defensible technical basis for including this compound as the default side chain building block in service offerings.

Application
Selection Property
Validation Focus
Convergent calcitriol assembly
High-yield enolate coupling profile
Yield and impurity vs tosylate
VDR ligand SAR exploration
Exact 3-methylhexyl carbon count
Final ligand VDR binding affinity
A-ring-modified analog synthesis
Orthogonal benzyl protection stability
Stability under downstream basic conditions
CDMO intermediate procurement
Reported high-purity profile
Batch consistency and elimination-free reaction profile
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